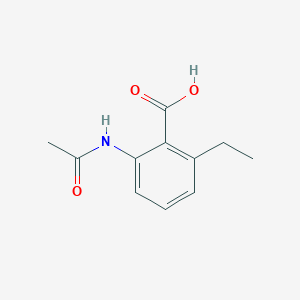

2-Acetamido-6-ethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-8-5-4-6-9(12-7(2)13)10(8)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXVVLGNDFQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670337 | |

| Record name | 2-Acetamido-6-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-47-1 | |

| Record name | 2-Acetamido-6-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetamido 6 Ethylbenzoic Acid and Analogues

Strategies for Aromatic Carboxylic Acid Functionalization

The synthesis of 2-Acetamido-6-ethylbenzoic acid requires careful planning regarding the sequence of introducing the substituents onto the aromatic ring. The electronic properties of the existing groups heavily influence the regioselectivity and feasibility of subsequent reactions.

Carbon-Carbon Bond Formation for Ethyl Substitution

The introduction of the ethyl group at the C6 position, ortho to the carboxylic acid and meta to the amino group, presents a significant synthetic challenge. Direct ethylation of a pre-existing benzoic acid derivative is often complicated by the electronic nature of the substituents.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. wikipedia.org This reaction involves an electrophilic aromatic substitution where an alkyl halide, alkene, or alcohol reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

However, the application of Friedel-Crafts alkylation to the synthesis of this compound is fraught with limitations:

Substrate Deactivation : The carboxylic acid and acetamido groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic substitution. libretexts.orgcurlyarrows.com Friedel-Crafts reactions typically fail with strongly deactivated substrates like nitrobenzene (B124822) or benzoic acid. libretexts.orgcurlyarrows.com

Catalyst Complexation : The Lewis acid catalyst can form a complex with the lone pairs on the oxygen and nitrogen atoms of the carboxylic acid and amino/acetamido groups, further deactivating the ring. libretexts.org

Poor Regiocontrol : Even if the reaction were to proceed, controlling the regioselectivity to achieve the desired 2,6-disubstitution pattern would be difficult. The directing effects of the existing groups would likely lead to a mixture of isomers.

Polyalkylation : The introduction of an alkyl group activates the ring, making the product more reactive than the starting material and leading to the introduction of multiple alkyl groups. libretexts.org

Due to these significant hurdles, direct Friedel-Crafts ethylation on a pre-functionalized benzoic acid or aniline (B41778) precursor is not a viable primary synthetic route for this specific compound. Alternative strategies that install the ethyl group prior to the formation of the deactivating groups or via different mechanisms are generally preferred.

A more successful and scalable approach to synthesizing the core structure of 2-amino-6-ethylbenzoic acid involves the ring-opening of a phthalide (B148349) derivative. google.com This strategy circumvents the issues associated with direct electrophilic substitution on a deactivated ring. A key intermediate in this pathway is 2-amino-6-ethylbenzoic acid, the direct precursor to the target compound.

The synthesis can commence from readily available 3-nitrophthalic acid. The process involves several key steps:

Phthalide Formation : 3-Nitrophthalic anhydride (B1165640), derived from 3-nitrophthalic acid, undergoes a regioselective condensation with diethylmalonate. Subsequent hydrolysis and decarboxylation yield 2-acetyl-6-nitrobenzoic acid. google.com

Reductive Cyclization : The reduction of 2-acetyl-6-nitrobenzoic acid can lead to the formation of cyclic phthalide intermediates, such as 7-amino-3-hydroxy-3-methylphthalide and 7-amino-3-methylphthalide (B179308). google.com

Reductive Ring-Opening : The crucial step is the reduction of these phthalide intermediates to yield the desired product. The reduction of 7-amino-3-methylphthalide or its hydroxy analogue using a hydrogenation catalyst like Raney nickel or a palladium-based catalyst results in the opening of the lactone ring and the reduction of the methyl group to an ethyl group, affording 2-amino-6-ethylbenzoic acid. google.com This reaction is typically performed in water or a water-miscible solvent at a pH of 7 or higher. google.com

This route is advantageous as it builds the desired substitution pattern through a series of reliable and high-yielding reactions, ultimately overcoming the challenges of direct functionalization. google.com

Amide Formation via Acylation Reactions

The final step in the synthesis of this compound is the formation of the amide bond by acetylating the amino group of the 2-amino-6-ethylbenzoic acid precursor.

Direct N-acylation involves treating the precursor, 2-amino-6-ethylbenzoic acid, with an acetylating agent. Common reagents for this transformation include acetyl chloride and acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).

While straightforward, this method requires careful control of reaction conditions to ensure selective acylation of the more nucleophilic amino group without promoting side reactions involving the carboxylic acid group. A method for the direct acylation of aminobenzoic acids involves the use of a mixed anhydride of an N-acylamino acid, which can react directly with the free acid form of the aminobenzoic acid. google.com

To facilitate amide bond formation, especially when dealing with less reactive amines or to avoid harsh conditions, a wide variety of coupling reagents have been developed. These reagents work by activating the carboxylic acid (in this case, acetic acid) to make it more susceptible to nucleophilic attack by the amine (2-amino-6-ethylbenzoic acid).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea for carbodiimides, or an active ester). This intermediate is then readily attacked by the amine to form the desired amide, and the coupling reagent is released as a byproduct.

Several classes of coupling reagents are commonly employed:

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com EDC is particularly useful due to the water-solubility of its urea (B33335) byproduct, which allows for easy removal during aqueous workup. peptide.com To minimize racemization and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. nih.govluxembourg-bio.com

Phosphonium and Uronium/Aminium Salts : Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents.

Other Reagents : Thionyl chloride can convert a carboxylic acid to an acyl chloride, which is a highly reactive acylating agent. Propanephosphonic acid anhydride (T3P®) is another effective water-soluble coupling reagent known for its high yields and low epimerization. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) activates the carboxylate by forming a pyridinium (B92312) ester.

The choice of coupling reagent and reaction conditions depends on the specific substrate, desired purity, and scale of the reaction.

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Abbreviation | Class | Key Features & Byproducts |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, facilitating purification by filtration. chemistrysteps.comluxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carbodiimide | Forms a water-soluble urea byproduct, easily removed by aqueous extraction. chemistrysteps.compeptide.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Used with carbodiimides to suppress side reactions and reduce racemization. peptide.comnih.gov |

| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly effective but produces carcinogenic HMPA as a byproduct. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | Popular, efficient reagent; forms an active OBt ester. luxembourg-bio.com |

| Propanephosphonic acid anhydride | T3P® | Anhydride | High reactivity, clean reaction profiles, and byproducts are water-soluble. |

| 2-Chloro-1-methylpyridinium iodide | Mukaiyama Reagent | Onium Salt | Activates carboxylic acids towards nucleophilic attack. |

Schotten-Baumann Reaction Conditions for Amide Synthesis

The Schotten-Baumann reaction, first described in 1883, is a classic and widely used method for synthesizing amides from amines and acyl chlorides (or anhydrides). nih.govsynquestlabs.com This reaction is directly applicable to the synthesis of this compound from its precursor, 2-amino-6-ethylbenzoic acid.

The reaction proceeds by the nucleophilic attack of the primary amine (the amino group of 2-amino-6-ethylbenzoic acid) on the carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. A base is required to neutralize the acidic proton generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. synquestlabs.comnih.gov

Typical conditions for a Schotten-Baumann reaction often employ a two-phase solvent system, consisting of water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. nih.govsynquestlabs.com The base, usually an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, resides in the aqueous phase and neutralizes the generated acid (HCl if using acetyl chloride). nih.govsynquestlabs.com The organic starting materials and the final amide product remain in the organic phase. synquestlabs.com Alternatively, an organic base like pyridine (B92270) can be used in an aprotic solvent. youtube.com

Table 1: Typical Reagents and Conditions for Schotten-Baumann Acetylation

| Component | Example | Role | Source |

|---|---|---|---|

| Substrate | 2-Amino-6-ethylbenzoic acid | Nucleophile | google.com |

| Acylating Agent | Acetyl chloride, Acetic anhydride | Electrophile | synquestlabs.com |

| Base | Sodium hydroxide (aq), Pyridine | Acid Scavenger, Catalyst | nih.govyoutube.com |

| Solvent System | Water/Dichloromethane, Aprotic Solvent (e.g., THF) | Reaction Medium | nih.govyoutube.com |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Reaction Kinetics and Catalytic Mechanisms

The synthesis of this compound via the Schotten-Baumann reaction follows a nucleophilic acyl substitution mechanism. jocpr.com The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2-amino-6-ethylbenzoic acid) attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). youtube.com This forms a tetrahedral intermediate. researchgate.net

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The electron pair from the oxygen anion reforms the carbonyl double bond, leading to the expulsion of the leaving group (e.g., a chloride ion). youtube.com

Deprotonation: A base in the reaction mixture removes the proton from the positively charged nitrogen atom, yielding the final neutral amide product and a salt. youtube.com The base's role is catalytic in the sense that it regenerates the free amine nucleophile and drives the equilibrium toward the product. nih.gov

The kinetics of this reaction are typically second-order, depending on the concentrations of both the amine and the acylating agent. While specific kinetic studies on this compound are not available, computational methods like density functional theory (DFT) have been used to investigate the mechanism of related amide bond formations, showing how hydrogen-bond networks can be crucial to the C─N bond proliferation process. acs.org

Control of Regioselectivity and Stereoselectivity in Functionalization

Regioselectivity: The primary challenge in synthesizing this compound is establishing the 1,2,3-substitution pattern (carboxyl, acetamido, ethyl groups at positions 1, 2, and 6, respectively) on the benzene (B151609) ring. The synthesis of the precursor, 2-amino-6-ethylbenzoic acid, demonstrates a strategy for achieving this. It starts with 3-nitrophthalic acid, where the existing substituents guide subsequent reactions to achieve the desired regiochemistry. google.com

A powerful technique for achieving regioselective functionalization of benzoic acids is directed ortho-metalation (DoM). This involves using a directing group (like the carboxylate itself) to guide a strong base (like s-BuLi) to deprotonate a specific ortho position, which can then react with an electrophile. beilstein-journals.org By carefully choosing the base and conditions, it is possible to control which ortho position (C2 or C6) is functionalized, offering a highly regioselective route to contiguously substituted benzoic acids. beilstein-journals.org

Stereoselectivity: The molecule this compound is achiral and does not have any stereocenters. Therefore, controlling stereoselectivity is not a factor in its direct synthesis. However, for analogues that may possess chiral centers (for example, if the ethyl group were replaced by a chiral substituent), the synthesis would require stereoselective methods to control the formation of the desired stereoisomer. Research on other benzoic acid derivatives has shown that enantiomers can exhibit highly stereoselective biological effects, highlighting the importance of stereocontrol in the synthesis of chiral analogues. acs.orggoogle.com

Green Chemistry Principles in Synthetic Design and Process Optimization

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. bldpharm.comtandfonline.com This involves applying the principles of green chemistry to minimize waste and reduce the use of hazardous substances. afjbs.com

Development of Sustainable Solvents and Reagent Systems

Traditional amide synthesis often relies on hazardous solvents like dimethylformamide (DMF) and chlorinated solvents (e.g., dichloromethane). rsc.org Green chemistry seeks to replace these with more benign alternatives.

Recent research has explored several greener solvent systems for related reactions:

Deep Eutectic Solvents (DES): A study on the synthesis of quinazolinone derivatives from N-acetyl anthranilic acid successfully used a deep eutectic solvent composed of choline (B1196258) chloride and urea. mdpi.com DES are biodegradable, have low toxicity, and can be prepared from inexpensive components. mdpi.com

Solvent-Free Reactions: Some amidation reactions can be performed under solvent-free conditions, for example, by heating a mixture of a carboxylic acid and urea with a boric acid catalyst. youtube.comacs.org This approach completely eliminates solvent waste.

Greener Solvents: Where solvents are necessary, replacing hazardous ones with options like water, ethanol, or greener alternatives like ionic liquids is a key strategy. sigmaaldrich.com For instance, some acylation reactions have been efficiently carried out in water. afjbs.com

Table 2: Comparison of Traditional and Green Solvents for Amide Synthesis

| Solvent Type | Examples | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Traditional | Dichloromethane, DMF | Good solubility for reactants | Toxic, environmentally persistent | rsc.org |

| Green | Water, Ethanol | Low toxicity, biodegradable | May have lower reactant solubility | sigmaaldrich.com |

| Novel Green | Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, low cost | Can be viscous, may require heating | mdpi.com |

| Solvent-Free | None | Eliminates solvent waste, high efficiency | Requires thermal stability of reactants | youtube.comacs.org |

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. While the Schotten-Baumann reaction can be efficient in terms of yield, its atom economy is hampered by the use of stoichiometric amounts of base to neutralize the acid byproduct. nih.gov

Strategies to improve atom economy and reduce waste in amide synthesis include:

Catalytic Methods: Developing catalytic methods for amide bond formation is a primary goal of green chemistry. While not yet applied to this compound specifically, catalytic approaches that avoid stoichiometric activators and bases would significantly reduce waste.

Waste Minimization: The pharmaceutical industry generates a significant amount of waste, often estimated at 100 kg of waste per kg of product. bldpharm.comtandfonline.com Waste reduction can be achieved by optimizing reaction conditions to avoid excess reagents, recovering and reusing solvents and catalysts, and designing synthetic routes with fewer steps.

Process Optimization: Implementing data-driven process optimization and automation can identify and minimize sources of waste, reduce energy consumption, and prevent batch scrappage due to quality issues. bldpharm.com

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, economical, and environmentally responsible.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Derivatives of 2-Acetamido-6-ethylbenzoic Acid

The journey to innovate upon the this compound structure involves a meticulous process of designing and synthesizing new molecular entities. This process is guided by the goal of improving the compound's efficacy and selectivity.

The acetamido group (–NHCOCH₃) is a key site for modification. Research has shown that altering this group can significantly impact the compound's biological activity. For instance, in a study on 5-acetamido-2-hydroxy benzoic acid derivatives, replacing the methyl group of the acetamido moiety with larger groups like phenyl and benzyl (B1604629) was explored to enhance selectivity for the cyclooxygenase 2 (COX-2) enzyme. nih.gov This approach highlights a common strategy: the introduction of different alkyl or aryl groups to probe the steric and electronic requirements of the target receptor. The synthesis of these derivatives often involves classic acylation reactions using an appropriate anhydride (B1165640) or acyl chloride. nih.gov

| Modification of Acetamido Group | Rationale | Synthetic Method |

| Replacement of methyl with phenyl | To increase selectivity for COX-2 | Acylation with benzoyl chloride |

| Replacement of methyl with benzyl | To increase selectivity for COX-2 | Acylation with phenylacetyl chloride |

This table showcases examples of modifications to the acetamido substituent and the reasoning behind them.

The ethyl group at the 6-position of the benzoic acid ring also presents an opportunity for derivatization. Theoretical studies on substituted carbonyl oxides suggest that the nature of alkyl substituents can influence reaction rates, with electron-releasing groups potentially slowing down reactions. rsc.org While not directly studying this compound, this principle can be applied to its derivatization. Varying the length or branching of the alkyl chain, or introducing cyclic structures, could modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, increasing the steric bulk might enhance selectivity or alter the binding orientation within a receptor pocket.

| Variation of the Ethyl Group | Potential Impact |

| Increasing alkyl chain length (e.g., propyl, butyl) | May alter lipophilicity and membrane permeability |

| Introducing branching (e.g., isopropyl) | Could enhance steric hindrance and selectivity |

| Cyclization (e.g., cyclohexyl) | May improve binding affinity and metabolic stability |

This table illustrates potential modifications to the ethyl group and their hypothetical effects on the compound's properties.

In the context of this compound, introducing substituents at the 3, 4, or 5-positions could lead to novel compounds with enhanced properties. For example, adding a hydroxyl group could introduce a new hydrogen bonding site, potentially increasing affinity for a biological target. iomcworld.com

Influence of Positional Isomerism and Substituent Effects on Chemical Reactivity and Biological Activity

The arrangement of substituents on the benzoic acid ring, known as positional isomerism, has a profound effect on the molecule's properties. A study on the antibacterial activity of benzoic acid derivatives demonstrated that the position of hydroxyl and methoxyl groups significantly influenced their effectiveness. nih.gov For example, a hydroxyl group at the second carbon atom was found to be particularly effective. nih.gov

Similarly, the electronic effects of substituents play a crucial role. Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may affect its interaction with biological targets. Conversely, electron-donating groups can decrease acidity. rsc.org Theoretical studies have shown that electron-withdrawing substituents on carbonyl oxides lead to faster reactions, while electron-releasing substituents result in slower reactions. rsc.org These principles are directly applicable to the design of this compound derivatives, where the strategic placement of different functional groups can be used to fine-tune both chemical reactivity and biological activity.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of a molecule and its biological activity is the cornerstone of drug discovery. For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. nih.gov By analyzing a series of related compounds and their measured activities, QSAR models can identify the molecular descriptors that are most important for activity.

For this compound derivatives, a QSAR study would involve synthesizing a library of compounds with systematic variations in the acetamido, ethyl, and benzoic acid core regions. The biological activity of these compounds would then be measured in a relevant assay. Using this data, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This predictive capability allows for the rational design of more potent and selective compounds, saving time and resources in the drug development process. nih.gov For example, a 3D-QSAR model could provide insights into the three-dimensional structural requirements for optimal interaction with a biological target. nih.gov

Pharmacophore Mapping for Activity Hotspots

The exploration of the chemical space around a lead compound is a critical step in drug discovery, aiming to identify the key molecular features responsible for its biological activity and to optimize its potency and selectivity. Pharmacophore mapping is a computational strategy that defines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for binding to a specific biological target. This model then serves as a blueprint for designing new derivatives with enhanced activity. For this compound and its analogs, which have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, understanding the pharmacophoric requirements is crucial for developing more effective anti-inflammatory agents.

While a specific and detailed pharmacophore model for this compound itself has not been extensively published, the well-established pharmacophore for selective COX-2 inhibitors provides a robust framework for understanding its potential activity hotspots. The general pharmacophore model for diarylheterocycle-based COX-2 inhibitors, such as celecoxib, typically includes:

Two adjacent aromatic rings (a central ring and a phenyl group).

A specific substitution on one of the phenyl rings, often a sulfonamide (SO2NH2) or a methylsulfonyl (SO2Me) group, which is crucial for binding to the secondary pocket of the COX-2 active site.

A third hydrophobic group that occupies another region of the active site.

By analogy, the structure of this compound can be analyzed within this framework to identify its own activity hotspots. The benzoic acid core can be considered the central ring system. The key functional groups—the carboxylic acid, the acetamido group, and the ethyl group—represent potential points for interaction with the COX-2 enzyme and thus are the primary focus for derivatization and structure-activity relationship (SAR) studies.

Research on related classes of compounds, such as 2-acetamidobenzoic acid derivatives and other selective COX-2 inhibitors, has provided valuable insights into the structural requirements for potent and selective inhibition. These findings help to delineate the activity hotspots on the this compound scaffold.

Key Research Findings on Related Structures:

Studies on various classes of selective COX-2 inhibitors have consistently highlighted the importance of specific substituents on the aromatic rings for enhancing potency and selectivity. For instance, in a series of 2,4,5-triarylimidazole derivatives, the nature of the substituent on the C-2 phenyl ring was found to significantly influence COX-2 inhibitory activity and selectivity. nih.gov The order of selectivity was determined to be OH > F > OMe > H, Me > NHCOMe > Cl. nih.gov This suggests that hydrogen bond-donating and accepting groups, as well as electronegative atoms, can play a significant role in the interaction with the enzyme.

Similarly, in studies of 1,3-diarylurea derivatives, the presence of a hydrogen bond acceptor group, such as a methoxy (B1213986) or fluorine substituent at the para-position of the N-3 phenyl ring, was shown to improve both the selectivity and potency of COX-2 inhibition. nih.gov These findings underscore the importance of the electronic and steric properties of the substituents in dictating the biological activity.

For the this compound scaffold, these insights suggest that modifications at several positions could modulate its COX-2 inhibitory activity:

The Ethyl Group at Position 6: This hydrophobic group likely occupies a hydrophobic pocket within the enzyme's active site. Varying the size and nature of this alkyl group could lead to optimized interactions.

The Phenyl Ring: Substitution on the phenyl ring of the benzoic acid with various electron-donating or electron-withdrawing groups could fine-tune the electronic properties and introduce additional points of interaction with the enzyme. Based on SAR studies of related compounds, para-substitution with groups capable of hydrogen bonding is often favorable. nih.gov

The following table summarizes the generalized structure-activity relationships for derivatives related to 2-acetamidobenzoic acid as COX-2 inhibitors, which can be extrapolated to identify activity hotspots on the this compound molecule.

| Compound Class | Substitution Position | Favorable Substituents for COX-2 Selectivity/Potency | Unfavorable Substituents | Reference |

| 2,4,5-Triarylimidazoles | C-2 Phenyl Ring | -OH, -F, -OMe | -Cl, -NHCOMe | nih.gov |

| 1,3-Diarylureas | N-3 Phenyl Ring (para-position) | -OCH3, -F (Hydrogen bond acceptors) | nih.gov | |

| General Diarylheterocycles | One of the Phenyl Rings | -SO2NH2, -SO2Me |

These findings collectively suggest that the primary activity hotspots for this compound in the context of COX-2 inhibition are the para-position of the phenyl ring and the substituents on the acetamido and ethyl groups. Strategic derivatization at these positions, guided by the principles of pharmacophore mapping, holds the potential for the discovery of novel and more effective anti-inflammatory agents.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid. For 2-Acetamido-6-ethylbenzoic acid, these techniques would be essential for understanding its conformation, solid-state packing, and the nature of its intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of the molecular structure of this compound. Based on the analysis of analogous compounds, such as 2-acetylamino-benzoic acid, several key structural features can be predicted. The molecule is expected to crystallize in a common space group, such as P2₁/c or Fdd2. sci-hub.ru

A critical aspect of the structure would be the dihedral angles between the plane of the phenyl ring and the substituents at the 2- and 6-positions. Due to significant steric hindrance between the ortho-substituted acetamido and ethyl groups, it is highly probable that both the carboxylic acid and the acetamido groups would be twisted out of the plane of the benzene (B151609) ring. researchgate.net This is a well-documented phenomenon known as the ortho effect. researchgate.netrsc.org This twisting minimizes repulsive steric interactions but can affect the molecule's electronic properties and packing efficiency.

Table 1: Predicted Single Crystal X-ray Diffraction Data for this compound (based on analogs)

| Parameter | Predicted Value/Characteristic | Rationale/Analog |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. sci-hub.ruacs.org |

| Space Group | P2₁/c or Fdd2 | Observed in analogs like 2-acetylamino-benzoic acid. sci-hub.ru |

| Z (Molecules/Unit Cell) | 4 or 8 | Typical for organic molecules of this size. sci-hub.ru |

| Key Dihedral Angles | Carboxyl group twisted from phenyl plane | To alleviate steric strain from ortho substituents. researchgate.net |

| Acetamido group twisted from phenyl plane | Steric clash with the adjacent ethyl group. | |

| Conformation | Non-planar molecular geometry | Result of significant steric hindrance. rsc.orgnih.gov |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common feature of substituted benzoic acids. rsc.org These different forms can arise from variations in molecular conformation or intermolecular packing and may exhibit different physical properties.

Powder X-ray Diffraction (PXRD) serves as a primary tool for identifying and characterizing these polymorphs. Each polymorphic form of this compound would produce a unique PXRD pattern, acting as a fingerprint for that specific solid-state form. By comparing the PXRD patterns of different batches crystallized under various conditions (e.g., different solvents, temperatures), one could screen for and identify the existence of multiple polymorphs. rsc.org

The crystal packing of this compound would be dominated by a network of hydrogen bonds. The most prominent of these is the classic carboxylic acid dimer, where two molecules are linked via a pair of O—H⋯O hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif. nih.gov

In addition to this primary interaction, the amide group provides further opportunities for hydrogen bonding. An N—H⋯O hydrogen bond is expected, likely involving the carbonyl oxygen of the carboxylic acid or amide group of an adjacent molecule. sci-hub.ru These interactions would link the primary dimers into more extended chains, tapes, or sheets, building a three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis would be employed to quantitatively and qualitatively analyze the full range of intermolecular contacts. sci-hub.runih.gov By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact are highlighted. nih.govnih.gov The red spots on the d_norm map would correspond to the strong O—H⋯O and N—H⋯O hydrogen bonds. The analysis of the 2D fingerprint plots would allow for the deconvolution of the percentage contribution of different types of contacts. For a molecule like this compound, H⋯H contacts are expected to be the most abundant, followed by significant contributions from O⋯H/H⋯O and C⋯H/H⋯C contacts. sci-hub.runih.gov

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound

| Contact Type | Predicted Contribution | Significance |

| H⋯H | ~40-50% | Represents the largest contribution due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov |

| O⋯H / H⋯O | ~20-30% | Quantifies the crucial O—H⋯O and N—H⋯O hydrogen bonding interactions. sci-hub.runih.gov |

| C⋯H / H⋯C | ~15-25% | Indicates van der Waals interactions between aromatic and alkyl groups. sci-hub.runih.gov |

| C⋯C | ~2-5% | Potential for weak π-π stacking interactions, though likely hindered by the non-planar conformation. nih.gov |

The substitution pattern of this compound is a classic example of molecular overcrowding. The presence of two bulky groups (acetamido and ethyl) flanking the carboxylic acid functionality creates significant steric hindrance. nih.gov This steric repulsion is the primary driver for the predicted non-planar conformation of the molecule. researchgate.netrsc.org

Studies on analogous 2,6-disubstituted benzoic acids have shown that such substitution patterns prevent the carboxylic acid group from achieving coplanarity with the benzene ring. rsc.orgnih.gov This has a profound impact on the molecule's reactivity and intermolecular interactions. The steric shielding of the carboxylic acid by the ortho substituents can hinder its ability to participate in certain interactions. For instance, in biological systems, such 2,6-disubstitution has been shown to prevent the carboxylic acid group from accessing binding sites on transporter proteins. nih.gov This steric effect would be a defining feature of the molecular geometry of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structure of a molecule in the solution state. A full suite of 1D and 2D NMR experiments would be required for the complete assignment of all proton and carbon signals of this compound.

A combination of 2D NMR experiments would allow for an unambiguous assignment of the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group, and among the three adjacent protons on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would allow for the direct assignment of the carbons in the ethyl group, the acetyl methyl group, and the protonated aromatic carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would be crucial for confirming the substitution pattern:

The CH₂ protons of the ethyl group would show correlations to the aromatic carbons C1, C2, and C6.

The amide N-H proton would correlate to the amide carbonyl carbon and the aromatic C2 carbon.

The acetyl CH₃ protons would show a strong correlation to the amide carbonyl carbon.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would be instrumental in confirming the conformation, showing correlations between the ethyl group protons and the H5 aromatic proton, as well as between the acetamido group protons and the H3 aromatic proton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Analog |

| Carboxylic Acid (-COOH) | 11.0-13.0 (broad s) | ~170 | Typical for benzoic acids. rsc.org |

| Aromatic (-CH) | 7.2-7.6 (m) | 125-140 | Range for substituted benzene rings. rsc.org |

| Amide (-NH) | 8.5-9.5 (s) | N/A | Typical for secondary amides. |

| Amide Carbonyl (-C=O) | N/A | ~169 | Typical for acetamides. |

| Ethyl (-CH₂-) | 2.6-2.8 (q) | ~25 | Shielded by aromatic ring. |

| Ethyl (-CH₃) | 1.1-1.3 (t) | ~15 | Standard alkyl region. |

| Acetyl (-CH₃) | 2.0-2.2 (s) | ~24 | Standard acetyl region. |

Table 4: Predicted Key 2D NMR Correlations for this compound

| Experiment | Key Correlation (Proton → Atom) | Information Gained |

| COSY | Ethyl CH₂ ↔ Ethyl CH₃ | Confirms ethyl group fragment. |

| Aromatic H3 ↔ H4 ↔ H5 | Confirms aromatic spin system. | |

| HSQC | Ethyl CH₂ ↔ Ethyl ¹³CH₂ | Assigns ethyl carbons. |

| Acetyl CH₃ ↔ Acetyl ¹³CH₃ | Assigns acetyl carbon. | |

| HMBC | Ethyl CH₂ → Aromatic C2, C6 | Confirms attachment point of ethyl group. |

| Acetyl CH₃ → Amide C=O | Confirms acetamido fragment. | |

| Amide NH → Aromatic C2, Amide C=O | Confirms connectivity of the amide group. | |

| NOESY | Ethyl CH₂ ↔ Aromatic H5 | Confirms spatial proximity due to ortho position. |

| Acetyl CH₃ ↔ Aromatic H3 | Confirms spatial proximity and conformation. |

Solid-State NMR for Characterization of Amorphous and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local molecular environment in solid materials. It is particularly valuable for distinguishing between different solid forms, such as crystalline polymorphs and amorphous states, which can have distinct physical properties.

While specific ssNMR data for this compound is not extensively published, the principles of the technique can be applied based on studies of similar molecules, like 2-acylbenzoic acids. researchgate.net In a solid-state NMR analysis, key nuclei such as ¹³C and ¹⁵N within the this compound molecule would provide distinct signals.

Crystalline Form: In a well-ordered crystalline lattice, molecules adopt a uniform conformation. This results in sharp, well-defined peaks in the ssNMR spectrum. The chemical shifts are highly sensitive to the local electronic environment and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups. Different crystalline polymorphs would exhibit unique sets of peaks, allowing for their unambiguous identification.

Amorphous Form: In an amorphous state, molecules are arranged randomly, leading to a distribution of conformations and intermolecular interactions. This heterogeneity results in broad, poorly resolved peaks in the ssNMR spectrum, a characteristic signature of a disordered material. researchgate.net

Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR is an advanced application that can significantly boost signal sensitivity. This enhancement is particularly useful for analyzing samples with low natural abundance nuclei or for characterizing materials where the active compound is present in low concentrations. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular vibrational structure of a compound. The spectra are complementary and provide a detailed fingerprint of the molecule. The analysis of this compound would be based on the characteristic vibrations of its constituent parts: the carboxylic acid, the secondary amide, the ethyl group, and the substituted benzene ring.

Based on studies of related benzoic acid derivatives, the expected vibrational frequencies can be assigned. researchgate.netnih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |

| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 |

| Amide | N-H stretch | 3250-3350 | 3250-3350 |

| Amide | C=O stretch (Amide I) | 1640-1680 | 1640-1680 |

| Amide | N-H bend (Amide II) | 1520-1570 | Weak |

| Aromatic Ring | C-H stretch | 3000-3100 | 3000-3100 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 |

| Ethyl Group | C-H stretch | 2850-2970 | 2850-2970 |

FT-IR Spectroscopy: In the FT-IR spectrum, the broad O-H stretch of the carboxylic acid dimer and the sharp N-H stretch of the amide group would be prominent in the high-frequency region. The carbonyl (C=O) stretches from both the carboxylic acid and the amide group would appear as strong, distinct bands in the 1640-1725 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-H stretches of the ethyl group. The carbonyl stretches are also visible in the Raman spectrum. researchgate.net The combination of both techniques provides a comprehensive vibrational profile, confirming the presence of all key functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining molecular weight and elucidating molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (molecular formula C₁₁H₁₃NO₃), the theoretical exact mass can be calculated.

Molecular Formula: C₁₁H₁₃NO₃

Nominal Mass: 207 amu

Theoretical Monoisotopic Mass: 207.08954 u

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass with an accuracy of a few parts per million (ppm). nih.govsci-hub.se This high accuracy confirms the elemental composition and rules out other potential structures, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net For this compound, the deprotonated molecule [M-H]⁻ at m/z 206.08 would typically be selected as the precursor ion in negative ion mode electrospray ionization (ESI). Collision-induced dissociation (CID) would then be used to generate characteristic fragments.

A plausible fragmentation pathway can be proposed based on the structure. The fragmentation patterns provide valuable structural information by revealing the connectivity of the atoms. researchgate.net

| Precursor Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Mass of Loss (Da) | Proposed Product Ion (m/z) |

| 206.08 | Loss of Carbon Dioxide | CO₂ | 44.00 | 162.08 |

| 206.08 | Loss of Ketene (B1206846) | C₂H₂O | 42.01 | 164.07 |

| 164.07 | Loss of Carbon Monoxide | CO | 28.00 | 136.07 |

| 162.08 | Loss of Ethyl Radical | •C₂H₅ | 29.04 | 133.04 |

The primary fragmentation would likely involve the loss of CO₂ from the carboxylate group, a common pathway for deprotonated benzoic acids. sci-hub.se Another expected fragmentation is the loss of ketene (CH₂=C=O) from the acetamido group. Subsequent fragmentation of these primary product ions can provide further structural confirmation.

Advanced Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. ekb.eg

Method Development: The development process involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Column: A C18 column is a common first choice, offering good retention for moderately polar compounds.

Mobile Phase: A gradient mixture of an aqueous solvent (often water with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to control pH) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. thaiscience.infonih.gov The gradient allows for the efficient elution of compounds with varying polarities.

Detector: A UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., around 230-270 nm, characteristic for aromatic systems) is standard. nih.gov

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. pensoft.netresearchgate.net

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike recovery experiments. thaiscience.info |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). nih.gov |

A validated HPLC method is crucial for quality control, ensuring the purity and identity of each batch of this compound. ekb.eg

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns packed with smaller sub-2 µm particles. This technology offers significant advantages over traditional HPLC for the analysis of this compound. The primary benefits include much faster analysis times and superior resolution, allowing for better separation of closely eluting impurities. sielc.com

The principles of mobile and stationary phase optimization remain the same as in HPLC, but the system is engineered to handle the higher backpressures generated by the smaller particles. sphinxsai.com A method developed on an HPLC system can often be transferred to a UPLC system by using columns with smaller particles (e.g., 3 µm or less) to achieve faster separations. sielc.com This high-throughput capability is invaluable in process development and quality control environments where rapid feedback is required.

Preparative Chromatography for Compound Isolation and Purification

When a high-purity sample of this compound is required for use as a reference standard or for further research, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and collect fractions of a specific compound rather than just for analysis. sielc.com

An analytical HPLC method that demonstrates good separation of the target compound from its impurities can be scaled up for preparative purposes. sielc.com This involves using a larger column with a greater diameter and loading a higher concentration of the crude sample. The mobile phase composition may need slight adjustments to optimize the loading capacity and recovery. Fractions are collected as they elute from the column, and those containing the pure compound are combined.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a much greater depth of analytical information than chromatography with a simple UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of this compound. It combines the separation power of HPLC or UPLC with the mass-resolving capability of a mass spectrometer, which serves as the detector. nih.gov This allows for the unequivocal identification of the analyte based on its mass-to-charge ratio (m/z). psu.edu

For method development, electrospray ionization (ESI) is a common interface used for ionizable compounds like benzoic acid derivatives. vu.edu.auresearchgate.net The analysis can be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. psu.eduresearchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for structural elucidation of unknown impurities. vu.edu.aunih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying trace-level impurities or for pharmacokinetic studies of related compounds. vu.edu.aunih.gov

Table 2: Example LC-MS Parameters for Benzoic Acid Derivatives

| Parameter | Description | Example |

| Separation | UPLC/HPLC | Reversed-phase C18 or Biphenyl column. vu.edu.au |

| Mobile Phase | Volatile Buffers | Acetonitrile and water with 0.1% formic acid. vu.edu.auunimi.it |

| Ionization Source | Electrospray Ionization (ESI) | Typically operated in negative mode for carboxylic acids. psu.eduresearchgate.net |

| Parent Ion [M-H]⁻ | Deprotonated molecule | For a related compound, 4-acetamidobenzoic acid (MW 179.17), the parent ion is m/z 180.20 [M+H]⁺ or m/z 178.16 [M-H]⁻. nih.gov |

| Product Ions | Fragments for MS/MS | For benzoic acid, a characteristic transition is the loss of the carboxyl group, m/z 121 → 77. psu.eduresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is another powerful separation technique that can be coupled with mass spectrometry. For a non-volatile compound like this compound, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) before it can be analyzed by GC. scholarsresearchlibrary.com

The GC-MS analysis would involve injecting the derivatized sample into the GC, where it is vaporized and separated in a capillary column. thepharmajournal.comglobalresearchonline.net The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. scholarsresearchlibrary.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its positive identification by comparison to a spectral library. scholarsresearchlibrary.com GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may be present in the sample. thepharmajournal.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: A Frontier Yet to Be Explored

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. However, for 2-Acetamido-6-ethylbenzoic acid, these powerful predictive tools have not been applied in published research.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

There are no available studies that have employed Density Functional Theory (DFT) to investigate the electronic structure, reactivity, or spectroscopic properties of this compound. Such calculations would typically provide valuable data on parameters like HOMO-LUMO energy gaps, which are essential for understanding the compound's kinetic stability and chemical reactivity. Furthermore, DFT is a powerful tool for predicting spectroscopic signatures (e.g., IR, Raman, NMR), which could aid in the experimental characterization of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

No research has been published detailing the Molecular Electrostatic Potential (MEP) map of this compound. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering a visual representation of the charge distribution and predicting regions susceptible to electrostatic interactions and chemical reactions.

Conformational Analysis and Energy Minimization Studies

Detailed conformational analysis and energy minimization studies for this compound are not present in the scientific literature. These studies are critical for identifying the most stable three-dimensional structure (conformer) of the molecule, which is a prerequisite for accurate molecular docking and understanding its interaction with biological macromolecules.

Molecular Docking Simulations: Potential Yet to Be Unlocked

Molecular docking is a key computational technique in structure-based drug design, used to predict how a small molecule might bind to a protein. For this compound, this area of research is also undeveloped.

Prediction of Ligand-Protein Binding Modes and Affinities

There are no published molecular docking simulations predicting the binding modes or affinities of this compound with any specific protein targets. Such studies would be the first step in identifying potential therapeutic targets for this compound and understanding the structural basis of its hypothetical activity.

Identification of Key Interacting Residues and Binding Site Characteristics

Consequently, without any docking studies, there is no information available on the key amino acid residues that might interact with this compound within a protein's binding site. The characteristics of any potential binding pockets remain unknown.

Virtual Screening and Hit Identification for Biological Targets

Currently, there is a notable absence of published research specifically detailing the use of this compound in virtual screening campaigns for the identification of hits against biological targets. While virtual screening is a widely utilized technique in drug discovery to screen large libraries of compounds against a protein target, specific studies involving this particular compound are not available in the public domain. nih.govnih.gov Such research would typically involve docking simulations to predict the binding affinity and mode of interaction of this compound with a variety of protein targets to identify potential therapeutic applications.

Molecular Dynamics (MD) Simulations

Comprehensive molecular dynamics (MD) simulation studies focused on this compound are not presently found in scientific literature. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time.

Investigation of Dynamic Behavior and Conformational Flexibility of Ligand-Receptor Complexes

There are no specific studies that have investigated the dynamic behavior and conformational flexibility of ligand-receptor complexes involving this compound. Such investigations would provide critical insights into how the compound interacts with a biological target at an atomic level, including the stability of the complex and the key amino acid residues involved in the interaction. nih.govnih.gov

Assessment of Solvent Effects on Molecular Interactions

Similarly, there is no available research on the assessment of solvent effects on the molecular interactions of this compound. This type of study is crucial for understanding how the presence of a solvent, such as water, influences the binding of the compound to its target receptor, which is essential for accurately predicting binding affinities and mechanisms.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Toxicity Risk Assessment

While in silico tools are commonly used to predict the ADME and toxicity profiles of chemical compounds in the early stages of drug discovery, a detailed and specific ADME/Tox assessment for this compound has not been published. researchgate.netresearchgate.net These predictions are vital for evaluating the drug-like properties of a compound and identifying potential liabilities. srce.hrmdpi.com

Computational Physicochemical Descriptors for Design and Prediction

Computational physicochemical descriptors are essential for the in silico prediction of a compound's behavior. Below is a table of calculated descriptors for this compound, which are fundamental for its theoretical assessment.

| Descriptor | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | ChemSpider |

| Molecular Weight | 207.23 g/mol | ChemSpider |

| XLogP3 | 1.6 | PubChem |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

These descriptors provide a preliminary understanding of the compound's characteristics. The Topological Polar Surface Area (TPSA) is a key indicator of a drug's ability to permeate cell membranes. nih.gov The number of hydrogen bond donors and acceptors is crucial for determining the binding interactions a molecule can form with a biological target. nih.gov

Biological and Pharmacological Research Applications

Antimicrobial and Antifungal Activity Investigations

There are no published reports on the testing of 2-Acetamido-6-ethylbenzoic acid for antimicrobial or antifungal properties against any bacterial or fungal strains.

Analgesic and Anti-Nociceptive Research

No data is available from studies investigating the analgesic or anti-nociceptive potential of this compound.

Antiparasitic Activity Studies (e.g., Trypanocidal Activity)

Currently, there is a notable absence of published studies specifically evaluating the antiparasitic or trypanocidal activity of this compound. Research into the antiparasitic effects of benzoic acid derivatives has been undertaken, but these studies have focused on other analogues. For instance, investigations into various substituted benzoic acid derivatives have shown activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. However, these studies have not included this compound in their tested compounds. The exploration of its potential in this area remains an open field for future research.

Antioxidant and Other Mechanistic Studies

Mechanistic Insights into Biological Activities

Elucidation of Molecular Recognition and Specific Binding Mechanisms at Target Receptors

There is currently no available scientific literature that identifies or characterizes specific biological receptors for 2-Acetamido-6-ethylbenzoic acid. Consequently, information regarding its molecular recognition, such as the key intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, or electrostatic interactions) that would govern its binding to a target, remains unknown. Studies detailing the binding affinity, selectivity, or the specific amino acid residues involved in forming a binding pocket for this compound have not been published.

Structure-Mechanism Relationships: How Structural Features Drive Specific Biological Outcomes

The relationship between the chemical structure of this compound and any potential biological activity is yet to be established. The influence of the acetamido group at the 2-position and the ethyl group at the 6-position of the benzoic acid ring on its interaction with biological targets has not been investigated. Structure-activity relationship (SAR) studies, which are crucial for understanding how specific functional groups contribute to a compound's biological effect and for the rational design of more potent or selective analogs, are not available for this particular molecule.

Cellular Pathway Modulation and Signal Transduction Effects

Consistent with the lack of identified biological targets, there is no information on the effects of this compound on cellular pathways or signal transduction cascades. Research detailing its impact on intracellular signaling, such as the activation or inhibition of specific kinases, second messenger systems, or gene expression, has not been reported. Therefore, its role, if any, in modulating cellular functions remains entirely speculative.

Challenges and Future Directions in 2 Acetamido 6 Ethylbenzoic Acid Research

Development of More Efficient and Scalable Synthetic Routes for the Compound and its Derivatives

A significant challenge in the study of 2-Acetamido-6-ethylbenzoic acid lies in the development of efficient and scalable synthetic methodologies. The ortho-disubstituted pattern, particularly with the presence of an ethyl group, can lead to steric hindrance, potentially lowering reaction yields and complicating purification processes.

Current synthetic approaches to similar 2-acetamidobenzoic acid derivatives often involve the acylation of the corresponding aminobenzoic acid. For instance, the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives has been achieved through acylation reactions with acetic anhydride (B1165640) or acyl chlorides. nih.govnih.gov However, the scalability of such methods for this compound may be hampered by the availability and cost of the starting material, 2-amino-6-ethylbenzoic acid.

Future research should focus on developing novel synthetic strategies that are both high-yielding and amenable to large-scale production. This could involve exploring alternative coupling reagents that are more efficient under sterically demanding conditions or investigating transition-metal-catalyzed C-H activation/amination routes on more readily available 6-ethylbenzoic acid precursors. Furthermore, enzymatic or biocatalytic methods, such as the use of decarboxylases for carboxylation, could offer a greener and more efficient alternative to traditional chemical synthesis. mdpi.com

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

| Synthetic Approach | Potential Advantages | Potential Challenges | Key Reagents/Conditions |

| Acylation of 2-Amino-6-ethylbenzoic Acid | Direct and well-established method. | Availability and cost of starting material; potential for low yields due to steric hindrance. | Acetic anhydride, acetyl chloride, base catalyst. |

| C-H Activation/Amination | Use of more accessible starting materials. | Regioselectivity control; harsh reaction conditions might be required. | Transition metal catalysts (e.g., Palladium, Rhodium), aminating agents. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability; substrate scope limitations. | Specific hydrolases or acyltransferases. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Initial setup costs; optimization of reaction parameters. | Microreactors, precise temperature and pressure control. |

Rational Design of Novel Derivatives with Enhanced Potency, Selectivity, and Bioavailability

The rational design of novel derivatives of this compound is crucial for enhancing its therapeutic potential. Key objectives include improving potency against a specific biological target, increasing selectivity to minimize off-target effects, and optimizing pharmacokinetic properties such as bioavailability.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features. For example, in a series of 5-acetamido-2-hydroxy benzoic acid derivatives, modifying the substituent on the acetamide (B32628) moiety was shown to influence selectivity for COX-2. nih.govmdpi.com Similar explorations on the this compound scaffold, such as altering the ethyl group, modifying the acetamido functionality, or introducing substituents on the phenyl ring, could lead to the discovery of more potent and selective compounds. icm.edu.pl

Improving bioavailability is another critical aspect. The low plasma bioavailability of some acetamido-hydroxy benzoic acid derivatives has been identified as a significant hurdle for their therapeutic application. mdpi.com Strategies to enhance the bioavailability of this compound derivatives could include the synthesis of prodrugs or the modification of physicochemical properties, such as lipophilicity and solubility, to improve absorption.

Comprehensive In Vitro and In Vivo Pharmacological Profiling of Advanced Candidates

A thorough understanding of the pharmacological profile of this compound and its advanced derivatives is essential for their development as therapeutic agents. This requires a combination of in vitro and in vivo studies to assess their efficacy, mechanism of action, and potential liabilities.

In Vitro Profiling: Initial screening should involve a broad panel of in vitro assays to identify potential biological targets. Based on the structural similarity to other benzoic acid derivatives, targets such as cyclooxygenase (COX) enzymes, influenza neuraminidase, or various receptors and kinases could be of interest. nih.govnih.gov For example, in-silico and in-vitro studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown a binding affinity for COX-2 receptors. nih.govmdpi.com Subsequent studies should focus on determining the potency (e.g., IC₅₀ or EC₅₀ values) and selectivity of the most promising compounds against their identified targets.

Deeper Elucidation of Specific Molecular Mechanisms of Action and Off-Target Effects

While initial pharmacological profiling may identify the primary biological target of a this compound derivative, a deeper understanding of its molecular mechanism of action is necessary. This involves elucidating how the compound interacts with its target at a molecular level and the downstream signaling pathways it modulates. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable structural insights for further optimization. nih.gov

Equally important is the characterization of off-target effects. Many drugs fail in later stages of development due to unforeseen toxicities arising from interactions with unintended biological targets. A comprehensive off-target profiling using broad panels of receptors, enzymes, and ion channels can help to identify potential liabilities early in the drug discovery process. Understanding the structure-activity relationships for both on-target and off-target activities is crucial for designing more selective compounds.

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and design of novel derivatives of this compound. mdpi.com These computational tools can be applied at various stages of the drug discovery pipeline.

In the initial stages, AI algorithms can be used to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target. mdpi.com Generative models can design novel molecules with desired properties from scratch. For example, recurrent neural networks (RNNs) have been used to develop new derivatives of existing drugs. mdpi.com

Furthermore, ML models can be trained to predict the ADME properties and potential toxicity of new chemical entities, allowing for the early deselection of compounds with unfavorable profiles. mdpi.com This in silico screening can significantly reduce the time and cost associated with experimental testing. As more data on this compound and its analogs become available, these models can be refined to provide more accurate predictions and guide the synthesis of the most promising candidates.

Exploration of Novel Therapeutic Applications beyond Current Research Scope

While initial research may focus on a specific therapeutic area based on the compound's structural alerts, it is important to remain open to exploring novel applications for this compound and its derivatives. The diverse biological activities reported for other substituted benzoic acids suggest that this scaffold may have a broad therapeutic potential. iomcworld.comresearchgate.net

For example, various benzoic acid derivatives have shown promise as anti-sickling agents, anticancer agents, and inhibitors of enzymes involved in viral replication. nih.goviomcworld.comresearchgate.net High-throughput screening of this compound derivatives against a wide range of biological targets and in various disease models could uncover unexpected therapeutic opportunities. Drug repurposing, facilitated by computational approaches, could also identify new uses for existing derivatives. mdpi.com A systematic exploration of the chemical space around this scaffold could lead to the discovery of first-in-class medicines for a variety of diseases.

Q & A

Q. What are the standard synthetic routes for 2-acetamido-6-ethylbenzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential alkylation and acetylation of a benzoic acid scaffold. A common approach includes:

- Friedel-Crafts alkylation to introduce the ethyl group at the 6-position of salicylic acid derivatives .

- Acetylation of the 2-amino group using acetic anhydride under acidic conditions .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity optimization requires monitoring by TLC and adjusting reaction stoichiometry (e.g., 1.2 equivalents of acetylating agents to minimize side products).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 12.5 ppm (carboxylic acid -COOH), δ 8.1–7.3 ppm (aromatic protons), δ 2.5–2.1 ppm (ethyl and acetamido methyl groups) .

- ¹³C NMR : Carbonyl carbons (COOH at ~170 ppm, acetamido at ~168 ppm) and aromatic carbons (120–140 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the acetylation step?

Methodological Answer: Low yields often arise from incomplete acetylation or hydrolysis of the acetamido group. Strategies include:

- Temperature control : Maintain 60–70°C to accelerate acetylation while minimizing hydrolysis .

- Catalyst selection : Use H₂SO₄ (0.5 mol%) instead of HCl to reduce side reactions .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of intermediates .

- Real-time monitoring : Use in-situ FTIR to track acetyl group incorporation .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer: Discrepancies may arise from polymorphism or solvent effects. Steps to resolve:

- X-ray crystallography : Confirm solid-state structure (e.g., monoclinic P2₁/c space group, hydrogen-bonded dimers) .

- Solution-state analysis : Compare NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced conformational changes .

- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to validate experimental data .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In vitro assays :

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination) .

- Enzyme inhibition : Measure inhibition of COX-2 or lipoxygenase using fluorogenic substrates .

- Cell-based studies :

- Cytotoxicity : MTT assay on human fibroblast lines (LD₅₀ calculation) .

- Anti-inflammatory activity : ELISA quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

Methodological and Analytical Challenges

Q. How can researchers address solubility limitations in aqueous biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers .

- Derivatization : Prepare sodium salts (e.g., via NaOH neutralization) to enhance water solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Stepwise isolation : Purify intermediates (e.g., ethyl benzoate derivatives) before proceeding to acetylation .

- Automated systems : Use syringe pumps for controlled reagent addition in alkylation steps .

- Batch documentation : Record exact reaction times, temperatures, and stirring rates for each step .

Data Presentation and Analysis

Q. How should researchers statistically analyze dose-response data from biological assays?

Methodological Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error bars : Report SEM from triplicate experiments .

- Significance testing : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products